molecular formula C16H12BrN3O2 B10908114 3-bromo-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

3-bromo-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10908114
M. Wt: 358.19 g/mol
InChI Key: HORSPBAKRIKZKN-UHFFFAOYSA-N
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Description

3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromoindole-2-carboxaldehyde with N’-benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-BROMO-N’~1~-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

3-bromo-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

InChI

InChI=1S/C16H12BrN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3

InChI Key

HORSPBAKRIKZKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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